molecular formula C17H30N6O B1665594 2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol CAS No. 100557-06-0

2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol

Cat. No. B1665594
M. Wt: 334.5 g/mol
InChI Key: NWCVGIMEZSWINX-UHFFFAOYSA-N
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Description

“2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol” belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .

Scientific Research Applications

Synthesis and Chemical Characteristics

  • Three-Component Synthesis : A method for synthesizing 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those related to the target compound, involves a three-component condensation process. This method utilizes aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole in alkaline ethanol, demonstrating a simple and efficient approach to creating such compounds (Ranjbar‐Karimi et al., 2010).

  • Cyclocondensation Reactions : Cyclocondensations with diethyl benzylidenemalonate and similar compounds have been studied, leading to the formation of functionally substituted partially hydrogenated triazolo[1,5-a]-pyrimidin-5-ones and related structures. This indicates potential routes for the synthesis of compounds structurally similar to the target compound (Lipson et al., 2007).

  • Amino Derivatives of Triazolopyrimidine : The synthesis of amino derivatives of triazolopyrimidine has been explored, which is relevant to understanding the chemical behavior and potential applications of the target compound (Vas’kevich et al., 2006).

Potential Applications in Organic Synthesis and Pharmacology

  • Synthesis of Polycyclic Heterocycles : The use of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines in the synthesis of diversely substituted polycyclic derivatives of triazolopyrimidine suggests potential applications in organic synthesis and pharmacology. This type of synthesis could be relevant for the development of new pharmaceuticals and complex organic compounds (Pyatakov et al., 2015).

  • Preparation of Triazolo[1,5-c]pyrimidines as Antiasthma Agents : Compounds structurally related to the target molecule have been investigated for their potential as antiasthma agents. This highlights a possible area of pharmacological research where similar compounds, including the one , might be applicable (Medwid et al., 1990).

  • Eco-Friendly Synthesis of Derivatives : An eco-friendly synthesis method has been developed for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, using a three-component uncatalyzed reaction. This approach is relevant for the synthesis of compounds similar to the target compound, with the added benefit of being environmentally friendly (Rady, 2014).

properties

IUPAC Name

2-[[5-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-hexylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6O/c1-4-7-8-9-10-22(11-12-24)16-13-15(21(5-2)6-3)20-17-18-14-19-23(16)17/h13-14,24H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCVGIMEZSWINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143386
Record name AR 12456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol

CAS RN

100557-06-0
Record name AR 12456
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR 12456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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